
3-Amino-1-cyclohexylpropan-1-ol
Overview
Description
3-Amino-1-cyclohexylpropan-1-ol is a compound with the CAS Number: 126679-00-3 . It has a molecular weight of 157.26 . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI key for 3-Amino-1-cyclohexylpropan-1-ol is INIIZXNMNKIITF-UHFFFAOYSA-N . This key can be used to look up the compound in various chemical databases and obtain more detailed information about its molecular structure.Physical And Chemical Properties Analysis
3-Amino-1-cyclohexylpropan-1-ol is a powder with a molecular weight of 157.26 . It is stored at a temperature of 4°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of derivatives of 3-amino-1-cyclohexylpropan-1-ol, such as 3-amino-3-phenylpropan-1-ol, plays a significant role in asymmetric synthesis. Candida antarctica lipase A has been identified as an effective biocatalyst for the transesterification of these derivatives, facilitating the production of valuable intermediates like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Antimalarial Activity
1-Aminopropan-2-ols, synthesized via microwave-assisted ring opening of epoxides, have been evaluated for antimalarial activity. These compounds, including variants of 3-amino-1-cyclohexylpropan-1-ol, demonstrated significant potency against both chloroquine-resistant and sensitive strains of Plasmodium falciparum (Robin et al., 2007).
Structural Studies Under Pressure
The structural properties of 3-aminopropan-1-ol under pressure were studied using single-crystal X-ray diffraction. This research revealed insights into the molecule's conformational changes and hydrogen bond patterns under different pressures (Gajda & Katrusiak, 2008).
Molecular Recognition
2-(Quinolin-8-yloxy)cyclohexan-1-ol, obtained through steps involving 3-amino-1-cyclohexylpropan-1-ol, has been used as a chiral solvating agent for molecular recognition of enantiomers. This application is significant in NMR and fluorescence spectroscopy for isomer discrimination (Khanvilkar & Bedekar, 2018).
Oligonucleotide Synthesis
3-Aminopropan-1-ol is used in the synthesis of oligonucleotides containing a primary amino group at their 5'-termini. This approach facilitates further derivatization with amino-specific probes, contributing to the development of fluorescent or biotinylated oligonucleotide products (Connolly, 1987).
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
properties
IUPAC Name |
3-amino-1-cyclohexylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c10-7-6-9(11)8-4-2-1-3-5-8/h8-9,11H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLDJLVBFPRDGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-cyclohexylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



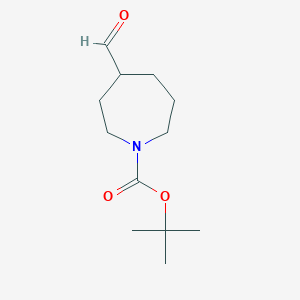
![4-Bromo-6-fluoro-1h-benzo[d][1,2,3]triazole](/img/structure/B1376661.png)
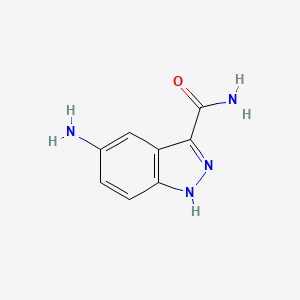
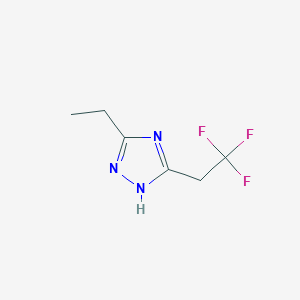
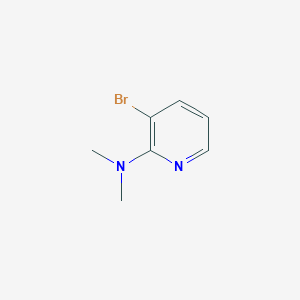

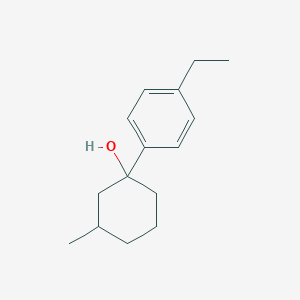
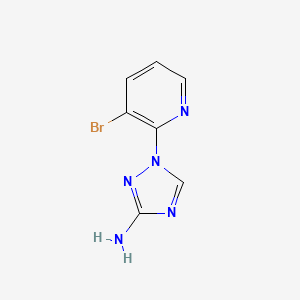
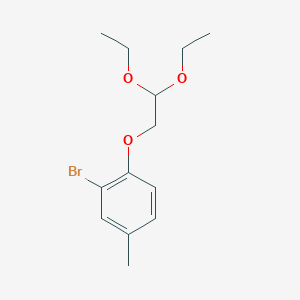
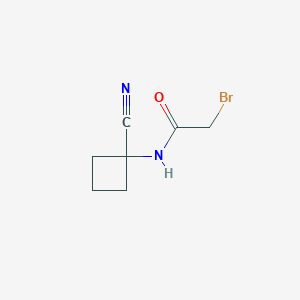

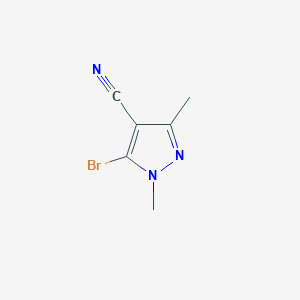
![7-methyl-2-(2,4,6-trimethylphenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B1376681.png)
![2-Bromo-5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazole](/img/structure/B1376682.png)